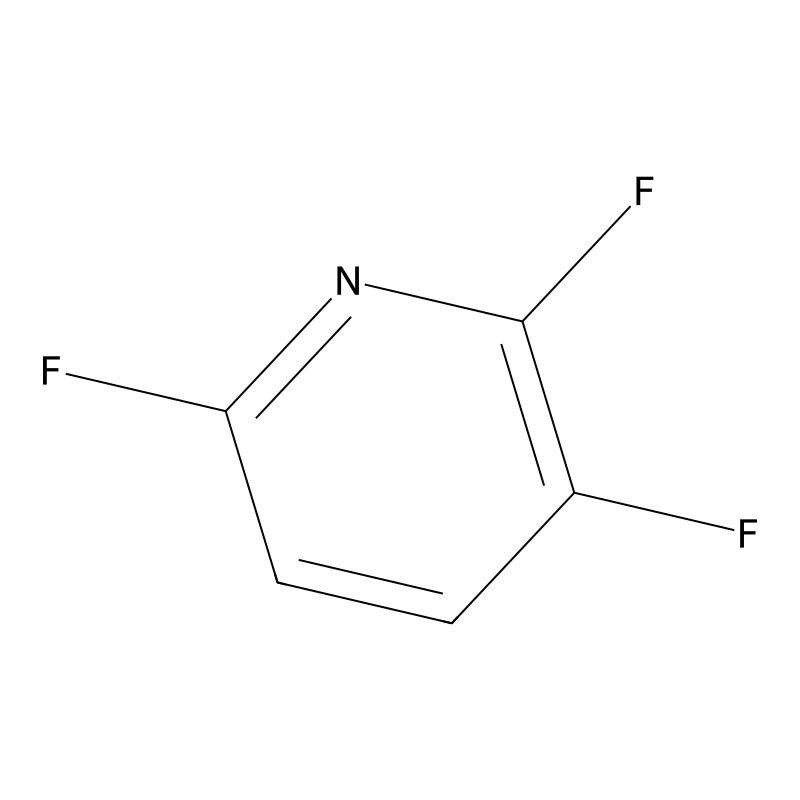

2,3,6-Trifluoropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Organic Synthesis:

Due to its unique chemical properties, 2,3,6-trifluoropyridine serves as a valuable building block in the synthesis of various organic compounds. Its aromatic ring and electron-withdrawing fluorine atoms influence its reactivity, allowing chemists to incorporate it into diverse molecular structures. Research studies have explored its use in the synthesis of:

- Pharmaceuticals: Scientists have investigated the potential of 2,3,6-trifluoropyridine derivatives as drug candidates for various therapeutic areas. For instance, a study published in the European Journal of Medicinal Chemistry explored its use in developing new anticonvulsant agents [].

- Functional Materials: Researchers have utilized 2,3,6-trifluoropyridine as a building block for the synthesis of functional materials with specific properties. A study in Dyes and Pigments reported on the development of novel fluorescent dyes derived from 2,3,6-trifluoropyridine for potential applications in bioimaging [].

Research Catalyst:

The specific properties of 2,3,6-trifluoropyridine, including its basicity and Lewis acidity, make it a useful catalyst in various chemical reactions. Studies have explored its potential as a catalyst for:

- Organic Transformations: Researchers have investigated the use of 2,3,6-trifluoropyridine as a catalyst for promoting various organic transformations, such as C-C and C-N bond formations. A study published in the Journal of the American Chemical Society demonstrated its effectiveness in catalyzing the synthesis of amides [].

- Polymerization Reactions: 2,3,6-Trifluoropyridine has been explored as a catalyst for specific polymerization reactions, potentially leading to the development of novel polymers with desired properties. A study in Polymer Chemistry reported on its use in the controlled polymerization of vinyl monomers [].

2,3,6-Trifluoropyridine is a fluorinated heterocyclic compound characterized by three fluorine atoms substituted at the 2, 3, and 6 positions of the pyridine ring. Its chemical formula is C5H2F3N, and it has a CAS number of 3512-18-3. The compound appears as a colorless liquid with a distinct odor and is known for its moderate volatility and flammability. It is insoluble in water but soluble in organic solvents like ethanol and ether .

2,3,6-Trifluoropyridine itself is not known to have a specific mechanism of action in biological systems. However, due to its reactivity, it can be incorporated into various molecules that do possess biological activity. The mechanism of action of such derivatives would depend on their specific structure and function [].

Research on the biological activity of 2,3,6-Trifluoropyridine indicates potential applications in medicinal chemistry. It has shown activity against certain types of cancer cells and may possess antibacterial properties. Its unique structure allows it to interact with biological targets effectively, although specific mechanisms of action require further investigation .

Several methods exist for synthesizing 2,3,6-Trifluoropyridine:

- Fluorination of Pyridine Derivatives: This method involves the direct fluorination of pyridine derivatives using fluorinating agents such as xenon difluoride or other electrophilic fluorinating agents.

- Nucleophilic Substitution: Starting from a suitable precursor like 2,6-dichloropyridine, nucleophilic substitution with fluoride sources can yield 2,3,6-Trifluoropyridine.

- Lithiation: The compound can also be synthesized through lithiation followed by reaction with fluorinating agents to introduce the trifluoro group effectively .

2,3,6-Trifluoropyridine finds applications in various fields:

- Pharmaceuticals: Its unique properties make it a valuable building block in drug discovery and development.

- Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its biological activity.

- Material Science: The compound is utilized in developing advanced materials owing to its chemical stability and reactivity .

Several compounds share structural similarities with 2,3,6-Trifluoropyridine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Fluoropyridine | One fluorine substituent | Less reactive than trifluorinated versions |

| 3-Fluoropyridine | One fluorine substituent | Similar reactivity profile |

| 2,4-Difluoropyridine | Two fluorine substituents | More polar than trifluorinated variants |

| 4-Fluoropyridine | One fluorine substituent | Different position of substitution |

| 3,5-Dichloro-2-fluoropyridine | Chlorine and fluorine substitutions | Contains halogens which affect reactivity |

The presence of three fluorine atoms in 2,3,6-Trifluoropyridine significantly alters its chemical properties compared to these similar compounds, making it more reactive and versatile for synthetic applications .

Direct Fluorination Strategies

Gas-Phase Chlorination-Fluorination Pathways

Gas-phase chlorination-fluorination pathways represent a fundamental approach for introducing fluorine atoms into pyridine derivatives through direct elemental fluorine treatment [1]. These methodologies typically operate under controlled temperature conditions ranging from -40°C to 25°C, utilizing diluted fluorine gas mixtures containing 5-20 volume percent fluorine in inert carriers such as nitrogen [1].

The direct fluorination process involves placing substituted pyridine compounds in fluorine-resistant solvents, particularly trichlorotrifluoroethane, which demonstrates excellent compatibility with fluorine gas and provides yields of 50-90% of the desired fluorinated products [1]. Temperature control represents a critical parameter, with lower temperatures around -25°C being preferred to minimize aggressive fluorination reactions and prevent over-fluorination [1].

Table 1: Gas-Phase Chlorination-Fluorination Pathways

| Substrate | Temperature (°C) | Fluorine Concentration (%) | Solvent | Yield (%) | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Picoline | -25 | 10 | CF₂ClCCl₂F | 31 | 2-Fluoro-4-methylpyridine | [1] |

| 3-Methylpyridine | -25 | 10 | CF₂ClCCl₂F | 43 | 2-Fluoro-3-methylpyridine/2-Fluoro-5-methylpyridine | [1] |

| 4-Ethylpyridine | 0 | 10 | CF₂ClCCl₂F | 32 | 2-Fluoro-4-ethylpyridine | [1] |

| 4-Benzylpyridine | 0 | 10 | CF₂ClCCl₂F | 25 | 2-Fluoro-4-benzylpyridine | [1] |

| 4-Isopropylpyridine | -40 to -25 | 10 | CF₂ClCCl₂F | 47 | 2-Fluoro-4-isopropylpyridine | [1] |

Research findings demonstrate that methyl isonicotinate undergoes direct fluorination to produce 2-fluoro-4-carbomethoxy pyridine with yields reaching 82-85°C at 8 millimeters mercury pressure [1]. The reaction mechanism involves hydrogen abstraction at temperatures above 299 Kelvin, while at lower temperatures between 216-270 Kelvin, stable adduct formation becomes the dominant pathway [2].

Alternative solvent systems including chloroform and acetonitrile have been investigated, though they provide moderate yield improvements compared to the preferred trichlorotrifluoroethane system [1]. Carbon tetrachloride demonstrates good fluorine stability but results in lower overall yields [1].

Catalytic Fluorination Using Molecular Sieves

Catalytic fluorination employing molecular sieve systems provides enhanced selectivity and control over direct gas-phase methods [3]. High-silica zeolite materials, particularly HZSM-5 molecular sieves with silica-alumina ratios between 50-400, demonstrate exceptional catalytic performance for pyridine fluorination reactions [3].

The HZSM-5 molecular sieve catalyst system operates effectively at temperatures between 300-400°C, with optimal performance observed at 350°C [3]. The silica-alumina ratio critically influences catalyst surface acid site quantity and intensity, with higher ratios generally providing increased selectivity toward 2,3,6-trifluoropyridine formation [3].

Table 2: Catalytic Fluorination Using Molecular Sieves

| Catalyst | Temperature (°C) | Pyridine:Chlorine Ratio | WHSV (h⁻¹) | Selectivity to 2,3,6-Trichloropyridine (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| HZSM-5 (Si/Al=80) | 350 | 1:7 | 0.48 | 86.5 | 75 | [3] |

| HZSM-5 (Si/Al=260) | 350 | 1:8 | 0.48 | 95.8 | 92.2 | [3] |

| HZSM-5 (Si/Al=260) | 350 | 1:5 | 0.48 | 94.2 | 91.6 | [3] |

| Pure silicon molecular sieve | 350 | 1:7 | 0.48 | 27.6 | Not reported | [3] |

Silver fluoride-mediated approaches provide selective carbon-hydrogen fluorination under ambient temperature conditions within one hour, demonstrating exclusive selectivity for fluorination adjacent to nitrogen atoms [4]. These mild reaction conditions enable access to fluorinated derivatives of medicinally important compounds while maintaining high selectivity [4].

The mechanistic pathway involves classic pyridine amination adaptation for selective fluorination across broad ranges of nitrogen heterocycles [4]. Experimental studies demonstrate that reactions occur at ambient temperature with exclusive selectivity for positions adjacent to nitrogen atoms [4].

Multi-Step Synthesis from Pyridine Derivatives

Trichloropyridine Intermediate Routes

Multi-step synthetic approaches utilizing trichloropyridine intermediates offer alternative pathways for accessing 2,3,6-trifluoropyridine derivatives [3] [5]. These methodologies typically begin with readily available pyridine starting materials and proceed through selective chlorination followed by fluorination steps [3].

The preparation of 2,3,6-trichloropyridine from pyridine solution involves preheated gasification followed by carrier gas transport to fixed bed reactors, where pyridine and chlorine react under molecular sieve catalyst influence [3]. The process demonstrates high selectivity reaching 95% or greater with yields achieving 90% or higher [3].

Table 3: Trichloropyridine Intermediate Routes

| Starting Material | Fluorinating Agent | Solvent/Conditions | Product | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Pentachloropyridine | Potassium fluoride | N-methylpyrrolidone, 100-170°C | 3,5-Dichloro-2,4,6-trifluoropyridine | >90 | High | [5] [6] |

| 2,6-Dichloropyridine | Chlorine/metal catalyst | Liquid phase, Lewis acid | 2,3,6-Trichloropyridine | 54 | 54 | [3] |

| Pyridine (direct) | Chlorine/HZSM-5 | Gas phase, 350°C | 2,3,6-Trichloropyridine | 92.2 | 95.8 | [3] |

Pentachloropyridine fluorination using potassium fluoride in N-methylpyrrolidone solvent at temperatures between 100-170°C produces 3,5-dichloro-2,4,6-trifluoropyridine with yields exceeding 90% [5] [6]. This approach maintains high yield and rapid reaction rates with minimal tar formation when conducted under essentially anhydrous conditions [5] [6].

The reaction consumes three moles of potassium fluoride per mole of pentachloropyridine, with optimal molar ratios ranging from 2.85:1 to 3.15:1 providing especially advantageous results [5] [6]. Continuous addition of pentachloropyridine combined with simultaneous product removal by distillation represents the preferred operational mode [5] [6].

Selective Defluorination/Chlorination Techniques

Selective defluorination and chlorination techniques enable precise control over halogen substitution patterns in pyridine derivatives [7]. Reductive replacement of fluorine in 3,5-dichloro-2,4,6-trifluoropyridine and pentafluoropyridine using diisobutylaluminum hydride and lithium aluminum hydride provides useful synthetic routes to fluoro and chlorofluoro pyridine derivatives [7].

Bromofluoro-pyrimidine and quinoxaline derivatives have been efficiently synthesized from perfluorinated precursors using hydrogen bromide and aluminum bromide mixtures [7]. The replacement of fluorine by bromine proceeds with excellent efficiency, providing superior routes to 2,4,6-tribromo-3,5-difluoropyridine with yields reaching 91% [7].

Research findings indicate that vicinal aminohalopyridines, including 3-amino-2-chloropyridine and 2-amino-3,5-dichloropyridine, produce corresponding fluorohalopyridines in yields ranging from 49-89% [8]. These approaches demonstrate the synthetic utility of selective halogen exchange reactions for accessing complex fluorinated pyridine architectures [8].

Fluorodediazoniation reactions in anhydrous hydrogen fluoride provide high yields of 49-62% for corresponding 2,6-difluoropyridines, representing significant improvements over chlorodediazoniation methods that typically yield only 0-13% [8]. The isolation and stabilization of 4-fluoropyridine as hydrochloride salt achieves 54% yield from fluorodediazoniation of 4-aminopyridine [8].

Novel Catalytic Systems

HZSM-5 Molecular Sieve Optimization

HZSM-5 molecular sieve optimization represents a critical advancement in catalytic fluorination technology [3] [9]. The silica-alumina ratio fundamentally influences catalyst surface acid site distribution and catalytic performance, with ratios between 100-400 providing optimal selectivity for 2,3,6-trifluoropyridine formation [3].

Catalyst preparation involves tabletting HZSM-5 powder followed by sieving to obtain uniform particle dimensions of 10-20 mesh [3]. The catalyst loading in fixed bed reactors typically employs 25 grams packed into reaction tubes with diameters of 2.4 centimeters and lengths of 60 centimeters [3].

Table 4: HZSM-5 Molecular Sieve Optimization Parameters

| Parameter | Optimal Range | Effect on Selectivity | Impact on Yield | Reference |

|---|---|---|---|---|

| Silica-Alumina Ratio | 100-400 | Higher ratio increases selectivity | Positive correlation | [3] |

| Temperature (°C) | 300-400 | Higher temp favors completeness | Optimum at 350°C | [3] |

| WHSV (h⁻¹) | 0.12-2 | Affects contact time | Balance needed | [3] |

| Pressure | Atmospheric | Standard operation | Minimal | [3] |

| Feed Composition | 5-50% pyridine solution | Lower conc. reduces side reactions | Prevents incomplete chlorination | [3] |

Fluoride modification of HZSM-5 zeolites demonstrates significant effects on catalytic performance through pore structure regulation and acid site modulation [9] [10]. Fluorine modification not only regulates pore characteristics but also influences Brønsted acid site distribution, leading to enhanced selectivity for light olefin production in related catalytic processes [9].

Ammonium fluoride treatment creates obvious pore expansion effects, resulting in significant increases in external specific surface area, mesopore volume, and average pore diameter [10]. The simultaneous extraction of silicon and aluminum framework components while maintaining similar silica-alumina ratios preserves catalyst acidity while generating beneficial secondary pore structures [10].

Transition Metal-Mediated Approaches

Transition metal-mediated fluorination approaches employ high-oxidation-state metal complexes to achieve selective pyridine functionalization [11]. Nickel, cobalt, and silver salts in elevated oxidation states demonstrate capability for selective fluorination under both chemical and electrochemical conditions [11].

Chemical fluorination using high-oxidation-state nickel and cobalt salts consistently produces 2-fluoropyridine with high positional selectivity [11]. Electrochemical fluorination methods enable formation of either 2-fluoropyridine or 3-fluoropyridine depending on the specific catalyst employed [11].

Table 5: Transition Metal-Mediated Approaches

| Metal Catalyst | Reaction Type | Substrate | Product | Selectivity | Conditions | Reference |

|---|---|---|---|---|---|---|

| Nickel (high oxidation) | Chemical fluorination | Pyridine | 2-Fluoropyridine | Position 2 | Chemical conditions | [11] |

| Cobalt (high oxidation) | Chemical fluorination | Pyridine | 2-Fluoropyridine | Position 2 | Chemical conditions | [11] |

| Silver (high oxidation) | Electrochemical fluorination | Pyridine/4-ethylpyridine | 2-Fluoro or 3-fluoropyridine | Catalyst dependent | Electrochemical | [11] |

| Rhodium complexes | Hydrogenation of fluoropyridines | Fluoropyridines | Fluorinated piperidines | High diastereoselectivity | Hydrogenation conditions | [12] [13] |

Rhodium-catalyzed dearomatization-hydrogenation processes enable straightforward formation of substituted multifluorinated piperidines from fluoropyridine precursors [12]. These methodologies achieve high yields and excellent diastereomeric ratios through pyridine dearomatization followed by complete saturation of resulting intermediates [12].

Palladium-catalyzed hydrogenation provides robust access to fluorinated piperidines from abundant fluoropyridine starting materials [13]. The heterogeneous palladium catalyst system demonstrates selective reduction of fluoropyridines over benzene and imidazole systems with high tolerance for air and moisture presence [13]. Products are obtained in good yields with high diastereoselectivities, and synthetic utility extends to fluorinated drug derivative preparation [13].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (16.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant